N,N-dimethyl-6-(piperidin-3-yl)-2-(pyridin-3-yl)pyrimidin-4-amine dihydrochloride
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Overview
Description
N,N-dimethyl-6-(piperidin-3-yl)-2-(pyridin-3-yl)pyrimidin-4-amine dihydrochloride is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-6-(piperidin-3-yl)-2-(pyridin-3-yl)pyrimidin-4-amine dihydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the piperidine and pyridine moieties. Common reagents used in these reactions include dimethylamine, piperidine, and pyridine derivatives. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-6-(piperidin-3-yl)-2-(pyridin-3-yl)pyrimidin-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
N,N-dimethyl-6-(piperidin-3-yl)-2-(pyridin-3-yl)pyrimidin-4-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-6-(piperidin-3-yl)-2-(pyridin-3-yl)pyrimidin-4-amine dihydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-6-(piperidin-3-yl)-2-(pyridin-2-yl)pyrimidin-4-amine
- N,N-dimethyl-6-(piperidin-3-yl)-2-(pyridin-4-yl)pyrimidin-4-amine
Uniqueness
N,N-dimethyl-6-(piperidin-3-yl)-2-(pyridin-3-yl)pyrimidin-4-amine dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C16H23Cl2N5 |
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Molecular Weight |
356.3 g/mol |
IUPAC Name |
N,N-dimethyl-6-piperidin-3-yl-2-pyridin-3-ylpyrimidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C16H21N5.2ClH/c1-21(2)15-9-14(12-5-3-7-17-10-12)19-16(20-15)13-6-4-8-18-11-13;;/h4,6,8-9,11-12,17H,3,5,7,10H2,1-2H3;2*1H |
InChI Key |
XSTADISCMZKGTO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=C1)C2CCCNC2)C3=CN=CC=C3.Cl.Cl |
Origin of Product |
United States |
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